molecular formula C10H20O5 B14289614 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol CAS No. 114951-77-8

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol

Cat. No.: B14289614
CAS No.: 114951-77-8
M. Wt: 220.26 g/mol
InChI Key: GTQGILNSTQSDIH-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol is a chemical compound with the molecular formula C10H20O5. . This compound is characterized by its three ethoxy groups and an allyloxy group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves multiple steps. One common method includes the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethanol under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, altering the oxidative state of biological molecules. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol can be compared with similar compounds such as:

These comparisons highlight the unique properties and applications of this compound.

Properties

CAS No.

114951-77-8

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethoxy]-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C10H20O5/c1-2-4-14-8-10(12)9-15-7-6-13-5-3-11/h2,10-12H,1,3-9H2

InChI Key

GTQGILNSTQSDIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(COCCOCCO)O

Origin of Product

United States

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